1-Bromo-4-chloro-4-methylpentane
Description
The compound 1-Bromo-4-chloro-4-methylpentane (hypothetical structure: BrCH₂CH₂CH₂C(Cl)(CH₃)₂) is a halogenated alkane featuring bromine and chlorine substituents on a branched pentane backbone. The closest analogs in the evidence are brominated alkanes such as 1-Bromo-4-methylpentane (CAS 626-88-0) and 1-Bromopentane (CAS 110-53-2) . For the purpose of this analysis, we will focus on 1-Bromo-4-methylpentane and compare it with structurally similar bromoalkanes.
1-Bromo-4-methylpentane (C₆H₁₃Br) is a primary bromoalkane with a methyl branch at the fourth carbon. Key properties include:
Properties
CAS No. |
77078-69-4 |
|---|---|
Molecular Formula |
C6H12BrCl |
Molecular Weight |
199.51 g/mol |
IUPAC Name |
1-bromo-4-chloro-4-methylpentane |
InChI |
InChI=1S/C6H12BrCl/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |
InChI Key |
OEAMUINMJNNVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)Cl |
Origin of Product |
United States |
Preparation Methods
1-Bromo-4-chloro-4-methylpentane can be synthesized through several methods. One common synthetic route involves the halogenation of 4-methylpentane. This process typically uses bromine and chlorine in the presence of a radical initiator or under UV light to achieve selective halogenation at the desired positions . Another method involves the reaction of 4-methyl-1-pentanol with phosphorus tribromide to introduce the bromine atom, followed by chlorination .
Chemical Reactions Analysis
1-Bromo-4-chloro-4-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nucleophile used.
Elimination Reactions: Under basic conditions, 1-Bromo-4-chloro-4-methylpentane can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-4-chloro-4-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-4-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the halogen atom .
Comparison with Similar Compounds
Comparison with Similar Brominated Alkanes
Structural and Physical Properties
The table below compares 1-Bromo-4-methylpentane with other brominated alkanes mentioned in the evidence:
*Inferred from similar branched bromoalkanes.
Key Observations :
- Density : Branched bromoalkanes like 1-Bromo-4-methylpentane exhibit slightly lower densities than linear analogs (e.g., 1-Bromopentane) due to reduced molecular packing efficiency .
Reactivity
- 1-Bromo-4-methylpentane : As a primary bromide , it undergoes SN2 reactions but with slower kinetics compared to linear primary bromides (e.g., 1-Bromopentane) due to steric hindrance from the methyl branch .
- 1-Bromopentane : A linear primary bromide with higher SN2 reactivity, widely used in alkylation reactions and pharmaceutical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
